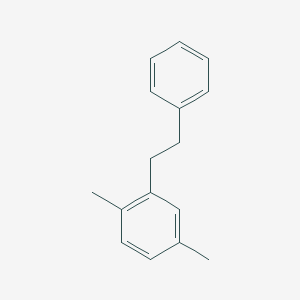![molecular formula C18H21NS B14268544 N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine CAS No. 138710-09-5](/img/structure/B14268544.png)
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a phenylsulfanyl group and a 4-methylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanamine with 4-methylbenzyl chloride in the presence of a base to form the intermediate N-[(4-Methylphenyl)methyl]cyclobutanamine. This intermediate is then reacted with phenylsulfanyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclobutanamine derivatives without the phenylsulfanyl group.
Substitution: Various substituted cyclobutanamine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
作用机制
The mechanism of action of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is not fully understood. it is believed to interact with molecular targets through its phenylsulfanyl and cyclobutanamine moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
相似化合物的比较
Similar Compounds
N-[(4-Methylphenyl)methyl]cyclobutanamine: Lacks the phenylsulfanyl group.
N-(Phenylsulfanyl)cyclobutanamine: Lacks the 4-methylphenylmethyl group.
Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutanamine core.
Uniqueness
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is unique due to the presence of both the phenylsulfanyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to unique interactions and reactivity compared to other similar compounds .
属性
CAS 编号 |
138710-09-5 |
|---|---|
分子式 |
C18H21NS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-N-phenylsulfanylcyclobutanamine |
InChI |
InChI=1S/C18H21NS/c1-15-10-12-16(13-11-15)14-19(17-6-5-7-17)20-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14H2,1H3 |
InChI 键 |
BESYMVABKRQCOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN(C2CCC2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)


![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)




![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
